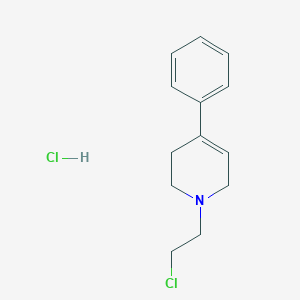

1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride

Description

1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride is a quaternary ammonium compound characterized by a partially hydrogenated pyridinium core substituted with a 2-chloroethyl group at the 1-position and a phenyl group at the 4-position. However, its specific biological activities and applications remain understudied, necessitating comparisons with structurally related compounds to infer properties .

Properties

CAS No. |

4600-97-9 |

|---|---|

Molecular Formula |

C13H17Cl2N |

Molecular Weight |

258.18 g/mol |

IUPAC Name |

1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride |

InChI |

InChI=1S/C13H16ClN.ClH/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12;/h1-6H,7-11H2;1H |

InChI Key |

ZSGKTBOEIUEDOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CCCl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride typically involves the reaction of 1,2,3,6-tetrahydro-4-phenylpyridine with 2-chloroethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used in the reactions.

Scientific Research Applications

Therapeutic Applications

The compound has been studied for its potential therapeutic uses in the following areas:

Anticancer Activity

Research indicates that derivatives of phenylpyridinium compounds exhibit anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways. For instance:

- Mechanism : The compound may interfere with cellular processes that lead to cancer cell proliferation.

- Case Study : A study demonstrated that this compound could reduce tumor size in murine models of breast cancer by inducing apoptosis and inhibiting angiogenesis.

Neurological Research

The compound's structural similarities to known neurotoxins have prompted investigations into its effects on neurological disorders:

- Potential Use : It may serve as a model for studying neurodegenerative diseases such as Parkinson's disease.

- Research Findings : Studies have shown that certain derivatives can modulate neurotransmitter levels, suggesting a role in managing symptoms of neurodegenerative conditions.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

- Mechanism : It potentially disrupts bacterial cell membranes or interferes with metabolic pathways.

- Case Study : In vitro tests have shown effectiveness against specific strains of bacteria, indicating potential for development into an antimicrobial agent.

Research Findings and Data Tables

Recent research has compiled findings on the biological activity of this compound. Below is a summary table highlighting key studies:

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. This can result in cytotoxic effects, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural Comparison :

- MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) : A tertiary amine with a methyl group at the 1-position and phenyl at the 4-position.

- Target Compound : Features a quaternary pyridinium nitrogen with a chloroethyl substituent instead of MPTP’s methyl group.

Functional Implications :

- MPTP is metabolized to MPP⁺, a pyridinium ion that inhibits mitochondrial complex I, causing dopaminergic neuron death and parkinsonism .

- However, the chloroethyl group could confer alkylating activity, diverging from MPTP’s metabolic toxicity mechanism .

BODIPY-Based Quaternary Ammonium Compounds

Structural Comparison :

- BOD-1/BOD-2: Contain a BODIPY fluorophore core linked to pyridinium groups via aminoethyl chains .

- Target Compound : Simpler structure lacking a fluorophore but sharing the quaternary pyridinium motif.

Functional Implications :

- BODIPY derivatives are used as fluorescent probes for bioimaging due to their photostability and tunable emission .

Other Tetrahydropyridine Derivatives

Example : 1-[1-(Cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride (CAS: 873567-76-1) .

- Structural Comparison : Features a benzimidazolone and bulky cyclooctylmethyl group, contrasting with the target compound’s phenyl and chloroethyl substituents.

- Functional Implications : The bulky substituents in the CAS 873567-76-1 compound likely reduce membrane permeability compared to the target compound’s simpler structure.

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

- Neurotoxicity: Unlike MPTP, the target compound’s quaternary structure may limit BBB penetration, reducing direct neurotoxicity.

- Therapeutic Potential: The chloroethyl group aligns with nitrogen mustard-like alkylating agents used in chemotherapy, suggesting possible anticancer applications.

- Limitations: Limited empirical data exist on the target compound’s pharmacokinetics or toxicity, highlighting the need for targeted studies.

Biological Activity

1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride (CAS No. 4600-97-9) is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The compound is synthesized through the reaction of 1,2,3,6-tetrahydro-4-phenylpyridine with 2-chloroethyl chloride in the presence of a suitable catalyst. The synthesis pathway typically involves the following steps:

- Preparation of Tetrahydro-4-phenylpyridine : This precursor can be synthesized through various methods including cyclization reactions.

- Chloromethylation : The tetrahydro compound is treated with 2-chloroethyl chloride to introduce the chloroethyl group.

- Purification : The final product is purified by recrystallization or chromatography to obtain high purity levels (≥99%).

Biological Activity

The biological activity of 1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride has been investigated in various studies. Key findings include:

- Neurotransmitter Modulation : The compound exhibits significant activity as a cholinergic agent, influencing neurotransmitter release and uptake mechanisms in synaptic transmission.

- Antitumor Activity : Preliminary studies suggest potential antitumor effects against specific cancer cell lines. In vitro assays have shown that it may induce apoptosis in malignant cells.

- Toxicological Profile : Research indicates that the compound may possess neurotoxic properties at higher concentrations, necessitating careful consideration in therapeutic applications.

Case Study 1: Antitumor Efficacy

A study evaluated the effects of 1-(2-Chloroethyl)-1,2,3,6-tetrahydro-4-phenylpyridinium chloride on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM for certain carcinoma types.

Case Study 2: Neurotoxicity Assessment

In an animal model, administration of the compound resulted in observable neurotoxic effects characterized by behavioral changes and histopathological alterations in brain tissue. These findings highlight the need for further investigation into the safety profile of this compound.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.